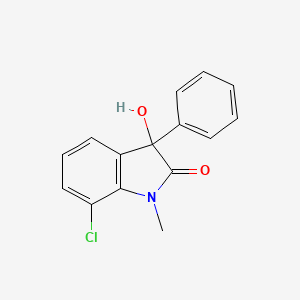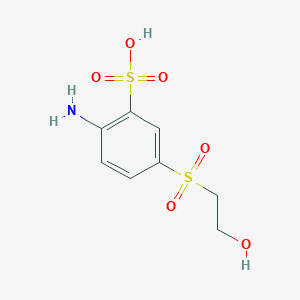![molecular formula C15H19NO3 B14496219 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one CAS No. 64463-16-7](/img/structure/B14496219.png)
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one is an organic compound with the molecular formula C15H21NO3. It belongs to the class of quinolin-2-ones, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the oxone-mediated cascade arylhydroxylation of activated alkenes. This reaction is performed under simple conditions without any external additives or catalysts. The reaction involves epoxidation followed by Friedel–Crafts alkylation, with oxone acting as both the oxidant and proton source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient synthetic routes are likely to be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolin-2-one derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various quinolin-2-one derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one include other quinolin-2-one derivatives, such as:
- 4-Hydroxy-2-quinolones
- 3,4-Dihydroquinolin-2-ones
- Hydroxyl-containing oxindoles
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64463-16-7 |
|---|---|
Molecular Formula |
C15H19NO3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
6-(4-oxohexoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-2-12(17)4-3-9-19-13-6-7-14-11(10-13)5-8-15(18)16-14/h6-7,10H,2-5,8-9H2,1H3,(H,16,18) |
InChI Key |
SMARTFVCWFSYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCOC1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


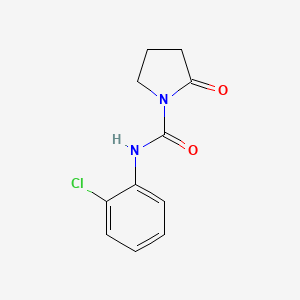
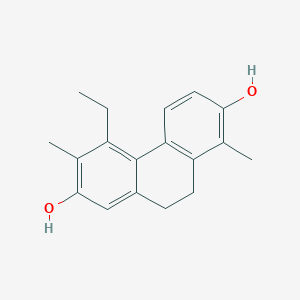
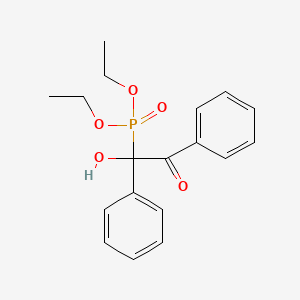
![2-[3-(4-Nitrophenyl)-3-oxoprop-1-en-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14496156.png)

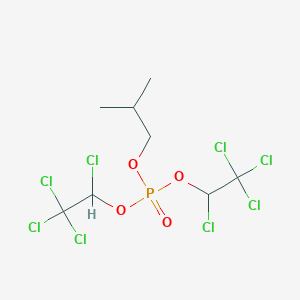
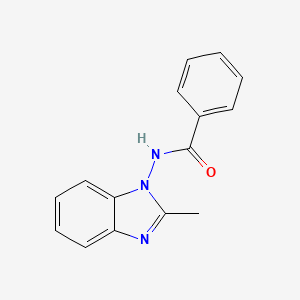
![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
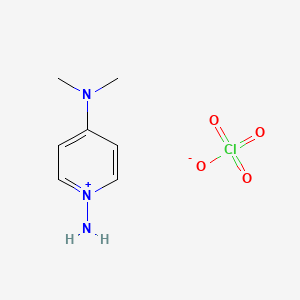

![[[Hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B14496197.png)
